2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE chemical properties
2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine
Authored by: A Senior Application Scientist
Foreword
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties and applications of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. This pyrimidine derivative is a critical intermediate in the synthesis of various biologically significant molecules, including antiviral agents and folic acid.[1] A thorough understanding of its chemical behavior is paramount for its effective utilization in research and development. This document provides an in-depth exploration of its synthesis, physicochemical characteristics, reactivity, and analytical methodologies, grounded in established scientific literature.
Introduction and Molecular Overview
2,4-Diamino-6-hydroxy-5-nitrosopyrimidine, with the molecular formula C₄H₅N₅O₂, is a heterocyclic organic compound featuring a pyrimidine core substituted with two amino groups, a hydroxyl group, and a nitroso group.[2] This unique combination of functional groups imparts a rich chemical reactivity and potential for diverse biological activities.[2] Its structural complexity also gives rise to interesting tautomeric equilibria, which can influence its reactivity and interactions in various chemical and biological systems.
The primary significance of this compound lies in its role as a key precursor in the synthesis of purine derivatives, such as guanine, and subsequently, antiviral drugs like ganciclovir.[1][3] The pyrimidine ring system itself is a fundamental component of nucleobases and is found in numerous natural and synthetic compounds with a wide array of pharmacological properties, including anticancer, antiviral, and antimicrobial activities.[4][5][6]
Visualizing the Core Structure
To fully appreciate the subsequent discussions on reactivity and properties, a clear understanding of the molecule's structure is essential.
Caption: Chemical structure of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.
Synthesis and Purification
The most common and efficient synthesis of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine involves the nitrosation of 2,4-diamino-6-hydroxypyrimidine.[3] This precursor is typically synthesized from the condensation of guanidine nitrate and ethyl cyanoacetate.[3]
Experimental Protocol: Synthesis of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine
This protocol is a representative method adapted from the scientific literature.[3]
Step 1: Synthesis of 2,4-diamino-6-hydroxypyrimidine
-
React guanidine nitrate with ethyl cyanoacetate to form the pyrimidine ring.[3]
-
The resulting precipitate is dissolved in distilled water.
-
Adjust the pH to 5.0 with acetic acid to precipitate the purified 2,4-diamino-6-hydroxypyrimidine.[3]
-
Filter and dry the product.
Step 2: Nitrosation
-
Suspend 2,4-diamino-6-hydroxypyrimidine (60 g) in 1200 mL of water in a three-liter beaker.[3]
-
Add a solution of sodium nitrite (34 g) in 100 mL of distilled water.[3]
-
While stirring vigorously, add glacial acetic acid (40 mL) dropwise to the mixture.[3] This in-situ generation of nitrous acid is crucial for the electrophilic substitution at the C5 position of the electron-rich pyrimidine ring.
-
The reaction progress can be monitored by the formation of a colored precipitate.
-
After the reaction is complete, the product is filtered, washed with water, and dried to yield 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.
Workflow for Synthesis and Key Transformations
Caption: Synthetic pathway from starting materials to the final product.
Physicochemical and Spectroscopic Properties
The physicochemical properties of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine are summarized in the table below. Its high melting point is indicative of strong intermolecular forces, likely due to hydrogen bonding facilitated by the amino and hydroxyl groups.
| Property | Value | Source |
| Molecular Formula | C₄H₅N₅O₂ | [2] |
| Molecular Weight | 155.11 g/mol | [2] |
| Appearance | Pale red to light red solid | [2] |
| Melting Point | > 360 °C | [2] |
| Boiling Point (Predicted) | ~271.6 °C | [2] |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks at 3200 cm⁻¹ (N-H stretching of amino groups), 1700 cm⁻¹ (C=O stretching, indicative of the keto tautomer), 1625 cm⁻¹ (N-H bending), and 1310 cm⁻¹ (N=O stretching of the nitroso group).[3]
-
Mass Spectrometry: Electron ionization mass spectrometry reveals a molecular ion peak at m/z 155, corresponding to the molecular formula C₄H₅N₅O₂.[2]
Chemical Reactivity and Stability
The reactivity of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine is dominated by its functional groups.
-
Reduction of the Nitroso Group: The nitroso group is readily reduced to an amino group, forming 2,4,5-triamino-6-hydroxypyrimidine. This transformation is a cornerstone in the synthesis of purines.[3][7] Common reducing agents include sodium dithionite or catalytic hydrogenation over palladium on carbon (Pd/C).[3][7]
-
Acylation: The amino groups can undergo acylation reactions. For example, treatment with formamide can lead to the formation of 2,4-diamino-6-hydroxy-5-formamidopyrimidine.[2]
-
Tautomerism: The presence of the hydroxyl group allows for keto-enol tautomerism, where the compound can exist in equilibrium with its 2,4-diamino-5-nitroso-1,6-dihydropyrimidin-6-one form. The prevalence of the keto form is suggested by the IR data.[3] Theoretical studies on related formamidopyrimidines indicate that the tautomeric equilibrium can be influenced by the polarity of the environment.[8]
Applications in Research and Drug Development
The primary application of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine is as a key building block in organic synthesis.
-
Antiviral Drug Synthesis: It is a crucial intermediate in the industrial synthesis of guanine, which is a precursor for antiviral drugs like acyclovir and ganciclovir.[1][3] The synthesis involves the reduction of the nitroso group, followed by cyclization to form the purine ring system.
-
Potential Antibiotic Properties: Research has indicated that this compound exhibits potential antibiotic activity against Clostridioides difficile, a bacterium responsible for severe gastrointestinal infections.[2] This suggests its potential as a lead compound for the development of new antibiotics.
-
Folic Acid Intermediate: It is also an intermediate in the preparation of folic acid, an essential vitamin.[1]
The broader family of pyrimidine derivatives is known for a vast range of biological activities, including anti-HIV, antitumor, and antimicrobial properties, making this class of compounds a continued focus of medicinal chemistry research.[4][5]
Conclusion
2,4-Diamino-6-hydroxy-5-nitrosopyrimidine is a versatile and highly functionalized molecule with significant importance in synthetic and medicinal chemistry. Its well-established synthetic routes and predictable reactivity make it an invaluable intermediate for the large-scale production of essential pharmaceuticals. Ongoing research into its inherent biological properties, such as its antibiotic potential, may open new avenues for its direct application in therapeutic development. The insights provided in this guide are intended to equip researchers with the foundational knowledge required to effectively and innovatively utilize this compound in their scientific endeavors.
References
-
Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,4-diamino-5-formylamino-6-hydroxy-pyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.
- Google Patents. (n.d.). EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.
-
PubMed. (2014). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Retrieved from [Link]
-
Scientific Journal of Medical Research. (2020). Significance The Biological Activity to Pyrimidine Analogues. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Retrieved from [Link]
-
PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,4-Diamino-6-hydroxypyrimidine - Spectrum. Retrieved from [Link]
- Google Patents. (n.d.). CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine.
-
Googleapis.com. (1989). United States Patent (19). Retrieved from [Link]
-
PubMed. (1997). Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical Studies on the Tautomeric Properties of Diamino-5-formamidopyrimidines. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Pyrimidine and its biological activity: a review. Retrieved from [Link]
- Google Patents. (n.d.). US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine.
-
ResearchGate. (n.d.). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. Retrieved from [Link]
Sources
- 1. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
- 2. Buy 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE | 62128-61-4 [smolecule.com]
- 3. tsijournals.com [tsijournals.com]
- 4. sjomr.org.in [sjomr.org.in]
- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
